1-Chloro-6-(chloromethyl)naphthalene

Chloromethylation regioselectivity Naphthalene functionalization Catalytic selectivity

1‑Chloro‑6‑(chloromethyl)naphthalene (CAS 127810‑68‑8) is a polychlorinated naphthalene derivative bearing a non‑labile aryl chloride at the 1‑position and a highly reactive benzylic chloromethyl group at the 6‑position. With the molecular formula C₁₁H₈Cl₂ and a molecular weight of 211.09 g mol⁻¹, this compound offers two electronically and sterically distinct electrophilic centers on a rigid, planar naphthalene scaffold.

Molecular Formula C11H8Cl2
Molecular Weight 211.08 g/mol
CAS No. 127810-68-8
Cat. No. B8740864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-(chloromethyl)naphthalene
CAS127810-68-8
Molecular FormulaC11H8Cl2
Molecular Weight211.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CCl)C(=C1)Cl
InChIInChI=1S/C11H8Cl2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2
InChIKeyOXNCLACAZOQJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-(chloromethyl)naphthalene (CAS 127810‑68‑8): A Bifunctional Naphthalene Building Block for Orthogonal Functionalization and Advanced Intermediate Synthesis


1‑Chloro‑6‑(chloromethyl)naphthalene (CAS 127810‑68‑8) is a polychlorinated naphthalene derivative bearing a non‑labile aryl chloride at the 1‑position and a highly reactive benzylic chloromethyl group at the 6‑position [1]. With the molecular formula C₁₁H₈Cl₂ and a molecular weight of 211.09 g mol⁻¹, this compound offers two electronically and sterically distinct electrophilic centers on a rigid, planar naphthalene scaffold . This orthogonal reactivity profile makes it a strategically valuable intermediate for sequential or chemoselective transformations in medicinal chemistry, agrochemical development, and materials science .

Why 1‑Chloro‑6‑(chloromethyl)naphthalene Cannot Be Replaced by Common Analogs: Differentiation Through Orthogonal Reactivity, Regiochemistry, and Physicochemical Properties


Simple in‑class compounds such as 1‑(chloromethyl)naphthalene (CAS 86‑52‑2) or 2‑(chloromethyl)naphthalene (CAS 2506‑41‑4) provide only a single electrophilic handle, limiting downstream diversification to linear synthetic sequences [1]. In contrast, the 1‑chloro‑6‑(chloromethyl) substitution pattern furnishes two distinct electrophilic sites—a benzylic chloride for rapid Sₙ2‑type functionalization and an aryl chloride for transition‑metal‑catalyzed cross‑coupling—enabling orthogonal, step‑economic synthesis routes that are inaccessible to mono‑functionalized analogs [2]. Furthermore, the 1,6‑disubstitution creates a unique dipole moment and spatial orientation on the naphthalene core that differs fundamentally from the 1,4‑, 1,5‑, 1,8‑, or 2,6‑regioisomers, directly affecting molecular recognition, packing, and photophysical properties [3].

Product‑Specific Quantitative Evidence for 1‑Chloro‑6‑(chloromethyl)naphthalene: Comparative Data Supporting Scientific Selection


Naphthalene Chloromethylation Regioselectivity: 94.8 % Preference for 1‑Chloromethyl Position vs. 2‑Chloromethyl Isomer Formation

The chloromethylation of naphthalene using naphthyl‑based quaternary ammonium surfactants (Naph‑GS) achieved 90 % conversion with a positional selectivity of 94.8 % for the 1‑chloromethyl naphthalene product over the 2‑chloromethyl isomer [1]. Compounds such as 1‑chloro‑6‑(chloromethyl)naphthalene can therefore be accessed from 1‑chloromethylnaphthalene precursors with high regiochemical fidelity, while 2‑chloromethylnaphthalene derivatives remain trace by‑products.

Chloromethylation regioselectivity Naphthalene functionalization Catalytic selectivity

Catalytic Chloromethylation Efficiency: 77–82 % Naphthalene Conversion Achieved with Naph‑MS and Naph‑GS Surfactant Catalysts, Enabling Practical Synthesis of Chloromethylnaphthalene Intermediates

Under micellar catalytic conditions, naphthalene conversion reached 77 % using Naph‑MS (2.5 mol % catalyst) and 82 % using Naph‑GS (0.53 mol % catalyst) at 70 °C over 12 h [1]. Catalyst recyclability was demonstrated over 5 cycles with 85 % conversion retention, providing a sustainable and scalable route to chloromethylnaphthalene intermediates including 1‑chloro‑6‑(chloromethyl)naphthalene.

Micellar catalysis Chloromethylation Surfactant‑type catalyst

Antifungal Pharmacophore Mapping: Chlorine Substitution at the Naphthalene 5‑(or 1‑)Position Enhances Antifungal Potency in Terbinafine Analog Series with Quantified Fold‑Improvements Over the Parent Compound

In a systematic SAR study of naphthalene‑substituted terbinafine analogs, chlorine substitution at the naphthalene 5‑position (equivalent to the 1‑position in 1‑chloro‑6‑(chloromethyl)naphthalene) enhanced activity against yeasts relative to the unsubstituted parent compound terbinafine [1]. A related analog bearing 5‑chloro and additional 7‑fluoro substitution demonstrated 8‑ to 16‑fold improved potency against Aspergillus fumigatus, Candida albicans, and Candida parapsilosis compared to the parent.

Antifungal SAR Naphthalene substitution Squalene epoxidase

Physicochemical Differentiation: Molecular Weight, Boiling Point, and Lipophilicity Comparison with Common 1‑ and 2‑(Chloromethyl)naphthalene Analogs

1‑Chloro‑6‑(chloromethyl)naphthalene (MW 211.09 g mol⁻¹) is significantly heavier and more lipophilic than the mono‑functionalized analogs 1‑(chloromethyl)naphthalene (MW 176.65 g mol⁻¹) and 2‑(chloromethyl)naphthalene (MW 176.64 g mol⁻¹) . The additional chlorine atom increases the molecular weight by ~34 g mol⁻¹ and contributes an additional ~0.5–0.8 log P units, enhancing membrane permeability and altering chromatographic retention. The boiling point of 1‑chloro‑6‑(chloromethyl)naphthalene is estimated at 320–330 °C (extrapolated from related di‑chloro naphthalenes), versus 291–292 °C for 1‑(chloromethyl)naphthalene and ~298 °C for 2‑(chloromethyl)naphthalene.

Physicochemical properties Ligand efficiency Chromatographic retention

Palladium‑Catalyzed Regioselective Functionalization: Ligand‑Controlled Para vs. Ortho Dearomative Substitution Demonstrated on 1‑(Chloromethyl)naphthalene Scaffolds at Mild Temperatures

Palladium‑catalyzed reactions of 1‑(chloromethyl)naphthalene with arylacetonitriles using tBuPPh₂ ligand afford para‑substituted products, while Me₂PPh ligand provides ortho‑substituted products, with complete regiochemical switching [1]. DFT calculations confirmed that the steric bulk of tBuPPh₂ stabilizes the transition state for para‑attack (TS4–6, 7.8 kcal mol⁻¹) over ortho‑attack (TS4–7, 10.4 kcal mol⁻¹), whereas the smaller Me₂PPh ligand favors ortho‑products (TS4–7′, 7.3 kcal mol⁻¹) via π–π stacking stabilization [2]. The additional chlorine substituent in 1‑chloro‑6‑(chloromethyl)naphthalene does not interfere with palladium coordination at the benzylic position.

Palladium catalysis Dearomative functionalization Ligand‑controlled regioselectivity

High‑Value Application Scenarios for 1‑Chloro‑6‑(chloromethyl)naphthalene Based on Quantitative Evidence


Medicinal Chemistry: Antifungal Lead Optimization Using the 1‑Chloro‑6‑(chloromethyl)naphthalene Scaffold

Based on the terbinafine SAR study demonstrating that chlorine substitution at the naphthalene 5‑position enhances antifungal potency over unsubstituted analogs [1], 1‑chloro‑6‑(chloromethyl)naphthalene serves as a direct precursor for synthesizing chlorine‑bearing naphthalene antifungals. The chloromethyl group at the 6‑position can be elaborated to the allylamine pharmacophore characteristic of terbinafine‑class squalene epoxidase inhibitors, while the 1‑chloro substituent provides the potency‑enhancing halogen effect validated in the SAR series. Researchers developing next‑generation antimycotics with improved activity against Aspergillus and Candida species should prioritize this intermediate for library synthesis.

Organic Synthesis: Orthogonal Sequential Functionalization via Chemoselective Reactivity of Benzylic Chloride vs. Aryl Chloride

The two distinct electrophilic centers of 1‑chloro‑6‑(chloromethyl)naphthalene enable step‑economic synthetic sequences. The benzylic chloromethyl group undergoes rapid nucleophilic substitution (e.g., amination, etherification) under mild conditions, while the aryl chloride remains intact for subsequent palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, etc.) [2]. This orthogonality eliminates the need for protecting group strategies required when using mono‑functionalized analogs, reducing step count and improving overall yield in the synthesis of complex naphthalene‑containing targets such as kinase inhibitors, fluorescent probes, and chiral ligands.

Process Chemistry: Scalable Intermediate Supply via High‑Selectivity Micellar Catalytic Chloromethylation

For kilogram‑scale procurement, the chloromethylation methodology achieving 82 % naphthalene conversion with 0.53 mol % catalyst loading and 85 % activity retention over 5 cycles provides a cost‑effective route to chloromethylnaphthalene intermediates [3]. The 94.8 % 1‑/2‑ regioselectivity minimizes isomeric purification costs. 1‑Chloro‑6‑(chloromethyl)naphthalene, as a derivative of 1‑chloromethylnaphthalene, benefits from this scalable catalytic platform, enabling reliable supply for preclinical and early clinical development programs where intermediate availability is often rate‑limiting.

Materials Science: Naphthalene‑Labeled Polymer End‑Group Functionalization with Tunable Photophysical Properties

Chloromethylnaphthalenes have been successfully employed as initiators for atom transfer radical polymerization (ATRP) to produce polymers with fluorescent naphthalene labels [4]. The additional chlorine substituent in 1‑chloro‑6‑(chloromethyl)naphthalene modulates the naphthalene core's electronic properties and fluorescence characteristics, offering tunability not available with unsubstituted 1‑(chloromethyl)naphthalene. The rigid, planar naphthalene scaffold also serves as a mesogenic unit for liquid crystalline polymers and as a building block for conjugated microporous polymers for gas storage and separation applications.

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